3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

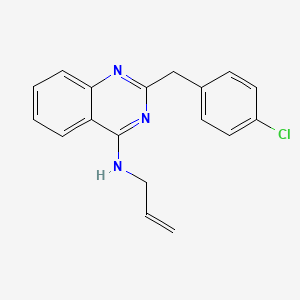

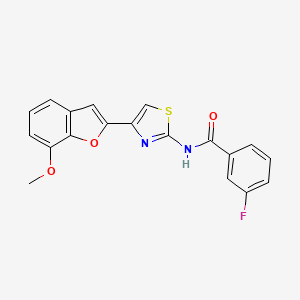

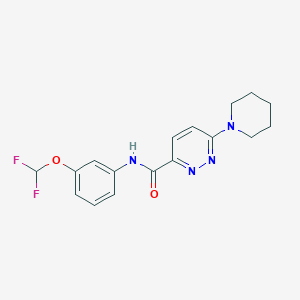

The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. This particular derivative features a sulfonyl group attached to a dichlorophenyl moiety and a dimethoxyphenyl group, indicating potential biological activity and chemical reactivity due to the presence of electron-withdrawing and electron-donating substituents, respectively.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of amides or amines with carbonyl compounds, followed by cyclization. In the context of similar compounds, the synthesis of 2,4-thiazolidinediones with aryl sulfonylurea moieties has been achieved by condensing various substituted sulfonamides with isocyanatomethyl thiazolidino-2,4-dione, which itself is obtained via the Curtius rearrangement starting from known 2,4-dioxo-5-thiazolidineacetic acid . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The substituents on the ring, such as the 3,4-dichlorophenylsulfonyl and 2,5-dimethoxyphenyl groups, would influence the electronic distribution and steric hindrance, potentially affecting the compound's binding affinity to biological targets and its overall reactivity .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including oxidation and rearrangement. For instance, oxidation of 1,3-thiazolidines can lead to a mixture of cis- and trans-sulfoxides, which under acidic conditions can undergo ring expansion to produce dihydro-1,4-thiazines . Additionally, photo-oxidation of thiazolidine derivatives can result in hydroxylation α to sulfur, yielding hydroxy derivatives . These reactions demonstrate the chemical versatility of thiazolidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their substituents. For example, halogen substitution on the phenyl ring can enhance potency as antihyperglycemic agents, as seen in related sulfonylthiazolidinediones . The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl and chloro groups would affect the compound's solubility, stability, and reactivity. Moreover, the antimicrobial activity of novel 2-thioxo-4-thiazolidinones has been characterized, indicating the potential for biological applications .

科学的研究の応用

Heterocyclic Compound Synthesis

Research has demonstrated the utility of similar compounds in synthesizing a variety of heterocycles, which are crucial in medicinal chemistry for their biological activities. For example, the reaction of related dithiazolium compounds with active methylenes has led to the creation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives, highlighting the potential of such compounds in generating biologically active molecules (Shibuya, 1984).

Antiviral and Antiproliferative Activity

Derivatives of thiazolidine have been synthesized and shown to possess antiviral and antiproliferative activities. For instance, sulfonamide derivatives of thiadiazole exhibited antiviral properties against tobacco mosaic virus (Chen et al., 2010). Moreover, thiazolidinedione derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential in cancer therapy (Chandrappa et al., 2008).

Antitumor Evaluation

Compounds featuring sulfonyl and thiazolidine moieties have undergone antitumor evaluation, with some showing broad-spectrum antitumor activity against a range of tumor cell lines. This highlights the potential of such compounds in developing new anticancer drugs (Rostom, 2006).

Antimicrobial Activity

Thiazole derivatives, closely related to thiazolidines, have been synthesized and tested for antimicrobial activity. Research has shown that certain derivatives possess significant antimicrobial properties, offering potential applications in addressing bacterial and fungal infections (Chawla, 2016).

特性

IUPAC Name |

3-(3,4-dichlorophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4S2/c1-23-11-3-6-16(24-2)13(9-11)17-20(7-8-25-17)26(21,22)12-4-5-14(18)15(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEFEZQCXXQBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)